Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a sulfonylamino group attached to a propanoyl chain.
Preparation Methods
The synthesis of Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Esterification: The ethyl ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and ethanol.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity . The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: This compound has a similar structure but lacks the propanoyl chain, which can affect its biological activity and chemical reactivity.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This derivative contains a pyrazine ring instead of the sulfonylamino group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-25-18(22)15-9-12-20(13-10-15)17(21)8-11-19-26(23,24)16-6-4-14(2)5-7-16/h4-7,15,19H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRSSIRIKGRKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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